N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride
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Overview
Description
N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride is a useful research compound. Its molecular formula is C8H7ClN4OS and its molecular weight is 242.69 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride typically involves the reaction of nicotinamide with thiadiazole derivatives under specific conditions . One common method includes the use of hydrazonoyl halides and thiadiazole derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity . The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds[][4].
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties[][4].
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs[][4].
Industry: It is utilized in the production of specialty chemicals and materials[][4].
Mechanism of Action
The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Aquaporin 4 (AQP4), a water channel protein in the brain . This inhibition affects fluid homeostasis and can have therapeutic implications in conditions like brain edema .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride include:
N-(1,3,4-Thiadiazol-2-yl)nicotinamide: Lacks the hydrochloride component but shares similar structural features.
1,3,4-Thiadiazole derivatives: These compounds have the thiadiazole ring and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of the thiadiazole ring and nicotinamide moiety, which imparts distinct chemical and biological properties . Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS.ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;/h1-5H,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGXMXMKOETBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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